Beta-defensin103A
Description
Overview of the Defensin (B1577277) Family and Beta-Defensins
Defensins are a family of small, cationic, and microbicidal peptides that are key components of the innate immune system in vertebrates. wikipedia.orgfrontiersin.org These peptides, typically 2 to 6 kDa in size, possess a characteristic structure rich in β-sheets and stabilized by three intramolecular disulfide bonds. wikipedia.orgfrontiersin.orgacademie-sciences.fr Based on their size and the specific pattern of these disulfide bonds, mammalian defensins are categorized into alpha (α), beta (β), and theta (θ) subfamilies. wikipedia.orgacademie-sciences.fr While all mammalian species studied to date have beta-defensins, the presence of alpha and theta defensins can vary. wikipedia.org
Beta-defensins are primarily produced by epithelial cells lining various organs, such as the skin, respiratory tract, and genitourinary tract, where they play a crucial role in protecting these surfaces from microbial colonization. wikipedia.orgnih.gov Unlike α-defensins, which are often stored in an inactive form within the granules of immune cells like neutrophils and Paneth cells, β-defensins are typically regulated at the transcriptional level and secreted upon encountering inflammatory or microbial signals. frontiersin.orgnih.gov The defensin family is ancient, with evidence suggesting that β-defensins are the evolutionary precursors to α-defensins. wikipedia.orgnih.gov
Historical Context and Discovery of Beta-Defensin 103A
The first mammalian defensin was identified in 1980 from rabbit lung macrophages, and the term "defensin" was coined in 1985 following the discovery of similar peptides in human neutrophils. frontiersin.org The discovery of new human β-defensins, including what is now known as Beta-defensin 103A (hBD-3), was facilitated by genomics-based approaches in the early 2000s. wikipedia.org Specifically, researchers utilized computational analysis of genomic sequences to identify novel defensin genes. wikipedia.org
Human Beta-defensin 3 (hBD-3), encoded by the DEFB103A gene, was isolated and characterized in 2001. wikipedia.org Its discovery was significant due to its potent and broad-spectrum antimicrobial activity, which set it apart from other human β-defensins known at the time. wikipedia.org The gene DEFB103A is part of a cluster of β-defensin genes on chromosome 8. cabidigitallibrary.org Research has also identified orthologs of hBD-3 in other species, such as canine β-defensin 103 (CBD103), which shares a similar tissue expression pattern and potent antibacterial properties. nih.gov
Significance of Beta-Defensin 103A as a Host Defense Peptide
Beta-defensin 103A (also referred to as human beta-defensin 3 or hBD-3) is a crucial effector molecule of the innate immune system with a wide range of functions that extend beyond direct microbial killing. nih.govnih.gov It is recognized for its potent, broad-spectrum antimicrobial activity against a variety of pathogens. genecards.orggenecards.org
The significance of Beta-defensin 103A lies in its multifaceted role in host defense:
Direct Antimicrobial Action: It exhibits strong microbicidal activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. genecards.orggenecards.org It is also effective against fungi, such as Candida albicans, and some enveloped viruses. genecards.orggenecards.org
Immunomodulation: Beyond its direct killing of microbes, Beta-defensin 103A acts as an immunomodulatory molecule, bridging the innate and adaptive immune responses. nih.govmdpi.com It can attract and activate various immune cells, including monocytes, T-lymphocytes, and dendritic cells. academie-sciences.fratlasgeneticsoncology.org For instance, it can induce the maturation of dendritic cells, which are pivotal in initiating adaptive immunity. atlasgeneticsoncology.org
Chemotaxis: It functions as a chemoattractant, recruiting immune cells to sites of infection and inflammation. academie-sciences.frwikipedia.org This activity is mediated, in part, through its interaction with chemokine receptors like CCR6. academie-sciences.fr
Tissue Homeostasis and Repair: Emerging evidence suggests that Beta-defensin 103A is involved in tissue remodeling processes. wikipedia.org
The expression of Beta-defensin 103A is inducible, meaning its production is upregulated in response to bacterial components and inflammatory signals, such as interferon-gamma. genecards.orgnih.gov This inducibility allows for a targeted and potent response at the site of infection. The gene encoding this peptide, DEFB103A, exhibits copy number variation (CNV) in the human population, which may influence individual susceptibility to certain diseases. cabidigitallibrary.org For example, variations in copy number have been associated with the progression of HIV to AIDS. cabidigitallibrary.orghilarispublisher.com
Research Findings on Beta-Defensin 103A
| Finding Category | Organism/System Studied | Key Findings |
| Antimicrobial Spectrum | In vitro | Exhibits potent activity against Gram-positive bacteria (S. aureus, S. pyogenes), Gram-negative bacteria (P. aeruginosa, E. coli), and the yeast C. albicans. genecards.org Effective against multi-drug resistant strains like MRSA and vancomycin-resistant E. faecium. genecards.orgnih.gov |
| Gene Expression | Human epithelial tissues | Induced by bacteria and interferon-gamma. genecards.orgnih.gov Expressed in oral tissues, skin, and placenta. wikipedia.orgnih.gov Downregulated in patients with SARS-CoV-2 infection. frontierspartnerships.org |
| Immunomodulatory Function | Human and mouse immune cells | Induces maturation of dendritic cells. atlasgeneticsoncology.org Amplifies the immune response to bacterial DNA via TLR9. nih.govnih.gov Promotes clearance of P. aeruginosa by inhibiting macrophage autophagy. nih.govnih.gov |
| Ortholog Studies | Domestic Dog (Canis lupus familiaris) | Canine β-defensin 103 (CBD103) is the ortholog of human BD-3 and is highly expressed in the skin. It shares potent antimicrobial activity with its human counterpart. nih.gov |
| Genetic Variation | Human populations | The DEFB103A gene exhibits copy number variation (CNV), which has been linked to susceptibility and progression of diseases like HIV/AIDS. cabidigitallibrary.orghilarispublisher.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIINMLQKSYCKIRKGRCALLGCLPKEEQIGSCSVSGRKCCRKKK |
Origin of Product |
United States |
Genetic and Genomic Architecture of Defb103a
Chromosomal Localization and Gene Organization of DEFB103A
The gene encoding beta-defensin 103A, DEFB103A, is located on the short arm of human chromosome 8, specifically in the chromosomal region 8p23.1. nih.govgenenames.orggenscript.com This localization places it within a region known to harbor a cluster of other beta-defensin genes. The gene itself has a relatively simple organization, consisting of two exons separated by a single intron. genenames.org The first exon typically encodes the 5' untranslated region and the signal peptide, which directs the protein for secretion. The second exon contains the coding sequence for the mature peptide, which is responsible for its antimicrobial and immunomodulatory functions.
| Gene Feature | Description |
| Official Symbol | DEFB103A |
| Official Full Name | Defensin (B1577277) Beta 103A |
| Organism | Homo sapiens (human) |
| Chromosomal Location | 8p23.1 |
| Exon Count | 2 |
DEFB103A within Beta-Defensin Gene Clusters
DEFB103A is not an isolated gene but resides within a larger cluster of beta-defensin genes on chromosome 8p23.1. hilarispublisher.comcabidigitallibrary.org This cluster contains several other beta-defensin genes, including DEFB4 (encoding human beta-defensin 2) and DEFB104. cabidigitallibrary.org The genes within this cluster are often found to vary together in terms of their copy number. hilarispublisher.comnih.gov The clustering of these genes suggests a coordinated regulation and a shared evolutionary history, likely arising from gene duplication events. In cattle, beta-defensin genes are found in four clusters, with the one on chromosome 13 showing preferential expression in the male reproductive tract. plos.org
Genetic Polymorphisms and Variations
The DEFB103A gene and its surrounding region are characterized by a high degree of genetic variability. This variation is a key factor in the differing abilities of individuals to mount an innate immune response.
Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. medlineplus.gov While research has identified numerous SNPs within the beta-defensin gene cluster, specific studies focusing solely on SNPs within the DEFB103A coding or regulatory regions and their direct functional consequences are an ongoing area of investigation. However, studies have examined SNPs in the broader DEFB gene region and their associations with susceptibility to various diseases. For instance, SNPs in the nearby DEFB1 gene have been studied in relation to HIV-1 infection outcomes. nih.gov In Holstein cattle, no significant association was found between DEFB103B SNPs and Staphylococcus aureus mastitis. semanticscholar.org The close proximity of these genes suggests that SNPs in linked regions could potentially influence DEFB103A expression or function through mechanisms like linkage disequilibrium.
One of the most significant forms of genetic variation affecting DEFB103A is copy number variation (CNV). cabidigitallibrary.org This means that individuals can have different numbers of the DEFB103A gene. The beta-defensin gene cluster on chromosome 8p23.1, which includes DEFB103A, can vary as a single block. nih.gov In human populations, the copy number of this region can range from 2 to 12 copies per diploid genome. hilarispublisher.comcabidigitallibrary.org This variation in gene dosage has been shown to correlate with the expression levels of the corresponding defensin peptides. royalsocietypublishing.org For example, higher copy numbers of the DEFB4/DEFB103A region have been associated with increased production of hBD-2 and hBD-3. hilarispublisher.comnih.gov This variability in gene copy number is thought to contribute to individual differences in susceptibility to infectious and inflammatory diseases. nih.govle.ac.uk
| Study Focus | Organism | Key Findings on DEFB103A CNV |
| HIV/AIDS Progression | Human | Higher DEFB4/103A copy number was associated with slower progression to AIDS in a cohort of predominantly Caucasian individuals. hilarispublisher.comnih.gov |
| Crohn's Disease | Human | High copy numbers (>4) of the beta-defensin cluster (including DEFB103A) were underrepresented in patients, suggesting a protective role. nih.gov |
| Bull Fertility | Cattle | DEFB103 shows extensive multiallelic CNV, with diploid copy numbers ranging from 1 to 29 across different breeds. Low DEFB103 copy number was associated with increased sperm motility. plos.orgbiorxiv.orgnih.gov |
| Skin Disease | Dog | The gene encoding canine β-defensin 103 (CBD103) exhibits gene copy-number variation. karger.com |
The genetic variations in DEFB103A, particularly CNV, exhibit significant differences among various human populations and animal breeds.
Human Populations: Studies have revealed disparities in DEFB4/103A copy number among different ethnic groups. For instance, a significant difference in copy numbers has been observed between self-identified white and black individuals in U.S. cohorts. nih.gov Furthermore, a worldwide analysis has suggested recent positive selection for a high-expressing DEFB103 gene copy in East Asian populations. nih.gov These population-specific differences in defensin gene copy number may contribute to observed disparities in susceptibility to certain diseases.
Animal Breeds: Extensive CNV of DEFB103 has also been documented in different breeds of cattle. royalsocietypublishing.orgle.ac.ukbiorxiv.org For example, a study of Holstein-Friesian bulls revealed a wide range of DEFB103 copy numbers, which were found to be associated with variations in sperm motility and other fertility parameters. plos.orgbiorxiv.orgnih.gov In dogs, the ortholog of DEFB103A, known as CBD103, also displays genetic polymorphisms, including CNV and a specific deletion associated with coat color. karger.com This inter-breed variability highlights the evolutionary pressures on this gene across different species and breeds, likely related to differing environments and selective breeding for specific traits. vettimes.com
Molecular Structure Function Relationships of Beta Defensin 103a
Three-Dimensional Structural Features and Conserved Motifs
A defining characteristic of β-defensins is the presence of a conserved six-cysteine motif. asm.org In BD-103A, these cysteine residues are crucial for forming three specific disulfide bonds that stabilize the peptide's tertiary structure. ontosight.ai The consensus sequence motif for β-defensins is generally described as Xn-C-X₂₋₄-G-X₁₋₂-C-X₃₋₅-C-X₉₋₁₀-C-X₅₋₆-CC-Xn, where C represents a cysteine residue and X represents any amino acid. nih.govasm.org This conserved pattern underscores the evolutionary importance of the cysteine framework in maintaining the structural integrity and function of these peptides.
The three-dimensional structure of avian β-defensin 103b (AvBD103b), a homolog of human BD-103A, has also been determined and shows a high degree of similarity to its mammalian counterparts, further highlighting the conserved nature of the β-defensin fold. asm.org This structural conservation across species suggests a fundamental role for this specific architecture in the peptide's biological activities.
Role of Disulfide Bonds in Peptide Conformation and Activity
The structural integrity conferred by the disulfide bonds is not only important for direct antimicrobial action but also for the peptide's stability in biological environments. Studies have shown that the number of disulfide bonds positively correlates with the peptide's resistance to proteolytic degradation. researchgate.net This increased stability ensures that the peptide can persist at sites of infection and exert its antimicrobial effects.
Interestingly, while the native disulfide bond arrangement is crucial for optimal activity and stability, studies investigating synthetic BD-103A analogs with altered disulfide connectivity have revealed that the presence of disulfide bridges, even in non-native arrangements, can still confer significant antimicrobial activity. plos.orgnih.gov Some studies have even shown that a linear version of BD-103 without any disulfide bonds can exhibit higher activity against certain bacterial strains, although this often comes at the cost of reduced stability. researchgate.net This suggests that while the canonical disulfide bridge pattern has likely evolved for a balance of potency and stability, the core cationic and amphipathic properties of the peptide are the primary drivers of its membrane-disrupting function.
Determinants of Antimicrobial Selectivity and Potency based on Structure
The potent antimicrobial activity of BD-103A is largely attributed to its highly cationic nature and amphipathic structure. The peptide possesses a significant net positive charge due to a high content of basic amino acid residues, such as arginine and lysine (B10760008). nih.gov This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. asm.org
Following this initial binding, the amphipathic nature of BD-103A—the spatial separation of hydrophobic and hydrophilic residues—allows the peptide to insert into and disrupt the microbial membrane. mdpi.com This disruption can lead to the formation of pores or other membrane perturbations, ultimately causing leakage of cellular contents and cell death. ontosight.ai
Transcriptional and Post Translational Regulation of Beta Defensin 103a Expression
Tissue-Specific and Constitutive Expression Patterns
Beta-defensin 103A exhibits a distinct pattern of expression across various human tissues, with some tissues showing constitutive, or baseline, expression, while in others, its expression is primarily induced. High levels of constitutive expression are notably found in the skin and tonsils. origene.com Other tissues such as the tongue, trachea, uterus, and kidney also demonstrate significant expression. origene.comresearchgate.net In contrast, low levels of expression are observed in the salivary gland, bone marrow, and colon, with little to no expression detected in the small intestine. origene.com
In canine models, which are often used for comparative studies, canine β-defensin 103 (CBD103), the ortholog of human DEFB103A, is highly expressed in the skin and tongue. researchgate.netnih.gov Interestingly, while human DEFB103A expression is often at a low baseline and highly inducible, its canine counterpart can show remarkably high constitutive expression in the skin. karger.com Studies in bats have also revealed a different expression profile compared to humans, with many bat tissues showing increased expression of DEFB103A, which may contribute to their enhanced resistance to infections. ntu.edu.sg
The table below summarizes the relative expression levels of Beta-defensin 103A in various human tissues based on available research.
| Tissue | Relative Expression Level |
| Skin | High origene.com |
| Tonsils | High origene.com |
| Tongue | High researchgate.net |
| Trachea | Moderate origene.com |
| Uterus | Moderate origene.com |
| Kidney | Moderate origene.com |
| Thymus | Moderate origene.com |
| Salivary Gland | Low origene.com |
| Bone Marrow | Low origene.com |
| Colon | Low origene.com |
| Small Intestine | None Detected origene.com |
Inducible Expression in Response to Pathogens and Inflammatory Mediators
A key feature of DEFB103A is its inducible expression in response to a variety of external threats and internal signaling molecules, forming a critical part of the innate immune response.
Induction by Bacterial Components
The expression of DEFB103A is significantly upregulated upon encountering bacterial components. genecards.orgmybiosource.com This induction has been observed in response to both Gram-positive and Gram-negative bacteria. For instance, lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of DEFB103A expression in various epithelial cells. nih.gov Similarly, components of Gram-positive bacteria can also trigger its expression. nih.gov This broad-spectrum induction allows for a versatile defense mechanism against a wide range of bacterial pathogens. genecards.orgmybiosource.com In cultured tracheal epithelial cells, heat-inactivated bacteria have been shown to induce the expression of the bovine ortholog of DEFB103A. nih.gov
Regulation by Pro-inflammatory Cytokines (e.g., Interferon Gamma)
Pro-inflammatory cytokines, which are signaling molecules produced by immune cells, play a crucial role in modulating DEFB103A expression. Interferon-gamma (IFN-γ) is a well-documented inducer of DEFB103A. origene.comgenecards.orgorigene.com Other pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α) have also been shown to induce the expression of beta-defensins, including DEFB103A, in various cell types. frontiersin.org This cytokine-mediated induction amplifies the antimicrobial response during an inflammatory event.
Signaling Pathways Modulating DEFB103A Expression
The induction of DEFB103A expression is orchestrated by complex intracellular signaling pathways that are activated by pathogen recognition and inflammatory cues.
Toll-Like Receptor (TLR) Pathways
Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize conserved molecular patterns on pathogens. The activation of TLRs is a critical first step in initiating the innate immune response and inducing DEFB103A expression. mdpi.com For example, TLR2, which recognizes components of Gram-positive bacteria, and TLR4, the receptor for LPS from Gram-negative bacteria, are key players in this process. mdpi.com Upon ligand binding, TLRs initiate downstream signaling cascades that converge on the activation of transcription factors responsible for DEFB103A gene expression. nih.govmdpi.com Some studies suggest that human beta-defensin 3 can also act as a ligand for TLR1/2 and TLR4 on immune cells, creating a potential feedback loop. nih.gov Interestingly, some pathogens have developed mechanisms to evade this response; for instance, live Treponema denticola can inhibit TLR2 activation, thereby suppressing DEFB103A expression. genecards.org
Mitogen-Activated Protein Kinase (MAPK) Pathways
The expression of Beta-defensin 103A (DEFB103A), also known as human beta-defensin 3 (hBD-3), is intricately regulated by several intracellular signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a pivotal role. These pathways translate extracellular signals, such as the presence of microbial components or inflammatory cytokines, into a transcriptional response. The primary MAPK pathways involved in DEFB103A regulation include the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.
Activation of these cascades typically begins at the cell surface with the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), like Toll-like receptors (TLRs), or by pro-inflammatory cytokines. This recognition initiates a phosphorylation cascade that culminates in the activation of MAPKs. Once activated, these kinases can phosphorylate a variety of downstream targets, including transcription factors that directly bind to the promoter region of the DEFB103A gene.
Research has shown that the induction of DEFB103A in response to various stimuli is often dependent on the activation of specific MAPK pathways. For instance, in an in vitro model of Candida esophagitis, the induction of hBD-3 was found to be reliant on an Epidermal Growth Factor Receptor (EGFR)/MAPK/Activator protein-1 (AP-1) dependent pathway. nih.gov This indicates that signaling through the MAPK cascade leads to the activation of the transcription factor AP-1, which subsequently drives DEFB103A gene expression. nih.gov The promoter region of the DEFB103A gene contains binding sites for several key transcription factors, including AP-1 and NF-κB, which are known downstream targets of MAPK signaling. nih.govgenecards.org
Furthermore, studies in human keratinocytes have demonstrated that hBD-3, along with other beta-defensins, can induce the secretion of the pro-inflammatory cytokine Interleukin-18 (IL-18). nih.gov This induction was shown to be mediated through the activation of the p38 and ERK MAPK pathways, but not the JNK pathway. nih.gov This suggests a feedback loop where DEFB103A can further amplify inflammatory responses through MAPK-dependent mechanisms. The regulation is complex, as different stimuli can preferentially activate different MAPK pathways, leading to a finely tuned expression of DEFB103A tailored to the specific threat. frontiersin.orgfu-berlin.de For example, in human pulmonary cells, Legionella pneumophila infection induces hBD-3 via a JNK-AP-1-dependent pathway. nih.gov
Epigenetic Mechanisms of DEFB103A Regulation
Beyond transcriptional activation by signaling pathways, the expression of the DEFB103A gene is also profoundly influenced by epigenetic modifications. These mechanisms provide a higher level of control by altering the chromatin structure, thereby modulating the accessibility of the gene to the transcriptional machinery without changing the underlying DNA sequence. nih.gov Key epigenetic mechanisms include histone modifications and chromatin remodeling. wikipedia.org
Histone Modifications and Chromatin Remodeling
Histone modifications are covalent post-translational modifications to histone proteins, primarily on their N-terminal tails, that alter their interaction with DNA and regulatory proteins. mpg.desdbonline.org These modifications include acetylation, methylation, phosphorylation, and ubiquitination. thermofisher.com Generally, histone acetylation, catalyzed by histone acetyltransferases (HATs), is associated with a more open chromatin structure (euchromatin) and transcriptional activation. mpg.de Conversely, histone deacetylation, carried out by histone deacetylases (HDACs), leads to a more condensed chromatin state (heterochromatin) and transcriptional repression. wikipedia.orgplos.org
The regulation of beta-defensin expression, including DEFB103A, involves a dynamic interplay between these activating and repressive marks. For example, while not specific to DEFB103A, studies on DEFB1 (hBD-1) have shown that its constitutive expression is controlled by HDAC1. plos.org Inhibition of HDAC1 leads to increased histone H3 acetylation and H3K4 trimethylation at the DEFB1 promoter, resulting in enhanced gene expression. plos.org This highlights the critical role of HDACs in maintaining a basal level of defensin (B1577277) expression. plos.org
Specific histone marks are predictive of gene expression status. Activating marks like H3K4me3 (trimethylation of lysine (B10760008) 4 on histone H3) and H3K27ac (acetylation of lysine 27 on histone H3) are often found at the promoters of actively transcribed genes. mpg.deoncotarget.comewanbirney.complos.org Repressive marks, such as H3K27me3, are associated with silenced genes. oncotarget.complos.org Pathogens can manipulate these host epigenetic marks to their advantage. For instance, some bacteria can induce changes in histone modifications to suppress host defense genes, including antimicrobial peptides. mdpi.com The process of investigating these specific histone modifications at particular gene promoters is often done using a technique called Chromatin Immunoprecipitation (ChIP). thermofisher.comwikipedia.orgcellsignal.comnih.gov
Influence of Microbiota on Epigenetic Regulation
The resident microbiota, particularly in the gut, has emerged as a significant environmental factor that can shape the host's epigenetic landscape. frontiersin.orgmdpi.comnih.gov This influence is largely mediated by microbial metabolites, which can act as substrates or cofactors for the enzymes that catalyze epigenetic modifications. mdpi.comnih.gov
A primary class of these metabolites is the short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate (B1210297), which are produced by the bacterial fermentation of dietary fibers. frontiersin.orgnih.gov Butyrate, in particular, is a well-known inhibitor of class I and II HDACs. frontiersin.orgmednexus.org By inhibiting HDACs, butyrate can lead to an increase in histone acetylation, thereby promoting a more open chromatin state and facilitating the expression of genes, potentially including DEFB103A. mednexus.org
Furthermore, microbial metabolites can influence the availability of crucial cofactors for other epigenetic enzymes. For example, acetate produced by the microbiota can be converted into acetyl-CoA, the universal acetyl-group donor for histone acetyltransferases (HATs). frontiersin.orgmednexus.orgbiorxiv.org The availability of folate and vitamins B6 and B12, which can be synthesized by the microbiota, influences the S-adenosylmethionine (SAM) cycle, which provides the methyl groups for both DNA and histone methylation. frontiersin.org Therefore, a disruption in the gut microbiota composition (dysbiosis) can alter the availability of these key metabolites, potentially leading to aberrant epigenetic regulation of host genes, including those involved in innate immunity like DEFB103A. frontiersin.org
Downregulation of DEFB103A Expression in Pathological States
While DEFB103A is typically upregulated during infection and inflammation as a protective measure, its expression is paradoxically downregulated in several pathological conditions, which can contribute to disease susceptibility or progression.
A notable example is in viral infections, such as that caused by SARS-CoV-2. Multiple studies have reported a significant downregulation of several defensin genes, including DEFB103A, in nasopharyngeal swabs from COVID-19 patients compared to healthy controls. medrxiv.org This virus-mediated downregulation suggests a compromised innate immune response, which may facilitate viral replication and increase the risk of secondary bacterial infections. medrxiv.org
In chronic inflammatory skin diseases, the expression of DEFB103A can also be dysregulated. In atopic dermatitis, a condition characterized by a T-helper 2 (Th2)-skewed immune response, lesional skin shows decreased expression of hBD-3 compared to the levels expected for the degree of inflammation. frontiersin.org This is attributed to the inhibitory effects of Th2 cytokines on defensin expression, which may contribute to the increased susceptibility to skin infections, particularly by Staphylococcus aureus, seen in these patients. frontiersin.org
Similarly, in certain types of inflammatory bowel disease (IBD), such as Crohn's disease, a defective induction of beta-defensins, including DEFB103A, has been observed in the colonic mucosa. plos.org This impaired antimicrobial shield is thought to contribute to the dysbiosis and chronic inflammation characteristic of the disease. In some cases, this downregulation is linked to epithelial damage, as the expression of certain defensins correlates with epithelial cell markers. plos.org
High-glucose conditions, such as those found in diabetes, have also been shown to inhibit the expression of hBD-3 in epidermal keratinocytes, potentially impairing the skin's defense mechanisms in diabetic patients. nih.govcusabio.com
Table 1: Research Findings on the Regulation of DEFB103A Expression This table summarizes key research findings related to the transcriptional and epigenetic regulation of Beta-defensin 103A.
| Regulatory Mechanism | Key Finding | Model System / Context | Reference(s) |
|---|---|---|---|
| MAPK Pathways | hBD-3 induction is dependent on an EGFR/MAPK/AP-1 pathway. | Candida albicans infection model (esophageal cells) | nih.gov |
| hBD-3 induces IL-18 secretion via p38 and ERK MAPK activation. | Primary human keratinocytes | nih.gov | |
| Legionella pneumophila induces hBD-3 via a JNK-AP-1-dependent pathway. | Human pulmonary cells | nih.gov | |
| Epigenetic Regulation | Inhibition of HDAC1 increases histone H3 acetylation and expression of beta-defensin DEFB1. | Human lung epithelial cells | plos.org |
| Microbiota-derived butyrate acts as an HDAC inhibitor, potentially increasing histone acetylation. | General epigenetic mechanism | frontiersin.orgmednexus.org | |
| Microbiota-derived acetate can be converted to acetyl-CoA, the substrate for HATs. | General epigenetic mechanism | frontiersin.orgbiorxiv.org | |
| Downregulation | DEFB103A gene expression is significantly downregulated in COVID-19 patients. | Nasopharyngeal swabs | medrxiv.org |
| Atopic dermatitis lesions show impaired induction of hBD-3 due to Th2 cytokines. | Human skin | frontiersin.org | |
| Decreased induction of beta-defensins, including DEFB103A, observed in Crohn's colitis. | Human colonic biopsies | plos.org | |
| High-glucose conditions inhibit hBD-3 expression. | Epidermal keratinocytes | nih.govcusabio.com |
Biological Functions and Mechanisms of Action of Beta Defensin 103a
Direct Antimicrobial Activity
BD-103A exhibits potent antimicrobial effects against a wide array of pathogens, including bacteria, fungi, and viruses. prospecbio.com Its activity is a key component of the body's first line of defense against infection. nih.govwikipedia.org
Spectrum of Activity Against Bacteria (Gram-Positive and Gram-Negative)
BD-103A demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.orggenecards.org Its effectiveness extends to a variety of clinically relevant species.
Gram-Positive Bacteria: BD-103A is effective against Staphylococcus aureus and Streptococcus pyogenes. uniprot.orgmybiosource.com
Gram-Negative Bacteria: The peptide also shows activity against Pseudomonas aeruginosa and Escherichia coli. uniprot.orgmybiosource.com
A study on a chimeric peptide combining elements of human beta-defensin 3 and 4 showed enhanced activity against several bacteria, including Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org
Table 1: Antibacterial Spectrum of Beta-Defensin 103A
| Category | Bacterial Species | Source |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | uniprot.orgmybiosource.com |
| Gram-Positive | Streptococcus pyogenes | uniprot.orgmybiosource.com |
| Gram-Negative | Pseudomonas aeruginosa | uniprot.orgmybiosource.com |
| Gram-Negative | Escherichia coli | uniprot.orgmybiosource.com |
| Gram-Negative | Klebsiella pneumoniae | frontiersin.org |
| Gram-Positive | Enterococcus faecalis | frontiersin.org |
Antifungal Activity
In addition to its antibacterial properties, BD-103A exhibits potent antifungal activity. It is notably effective against the opportunistic yeast Candida albicans. genecards.orguniprot.orgmybiosource.comnih.gov This broadens its role in protecting against a wider range of microbial threats.
Antiviral Activity
Research has indicated that beta-defensins, including BD-103A, possess antiviral properties. prospecbio.commdpi.com They can inhibit viral replication through various mechanisms, such as direct binding to the virus or modulating host cell receptors. mdpi.com Studies have shown that the expression of several defensin (B1577277) genes, including DEFB103A, is significantly downregulated during SARS-CoV-2 infection, suggesting that a compromised defensin-mediated innate immunity may contribute to the progression of the disease. mdpi.comfrontierspartnerships.orgmedrxiv.org Human beta-defensin 2 (hBD-2) and hBD-3 have also demonstrated anti-HIV activity. scispace.com
Mechanisms of Microbial Membrane Disruption and Cell Death
The primary mechanism of action for BD-103A involves the disruption of microbial cell membranes. prospecbio.com Being a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial membranes. ebi.ac.ukmdpi.com This interaction leads to the permeabilization and disruption of the membrane, ultimately causing cell death. prospecbio.comebi.ac.uk The process is thought to involve the defensin inserting itself into the phospholipid bilayer, forming pores or channels that compromise the integrity and function of the membrane. ebi.ac.uk The sensitivity of microbes to BD-103A can be influenced by the lipid composition of their membranes, with a higher negative charge correlating to greater susceptibility. reactome.org
Activity Against Multi-Resistant Pathogens
A significant aspect of BD-103A's therapeutic potential is its effectiveness against multi-resistant pathogens. prospecbio.com It has been shown to kill multi-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). genecards.orguniprot.orgmybiosource.com This makes it a promising candidate for the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. prospecbio.comnih.gov The canine ortholog of hBD-3 has also shown potent and comparable killing activity against both methicillin-susceptible and methicillin-resistant Staphylococcus pseudintermedius. karger.comnih.gov A chimeric peptide derived from human beta-defensin 3 and 4 exhibited significant antibacterial activity against multidrug-resistant Acinetobacter baumannii. frontiersin.org
Immunomodulatory Roles
Beyond its direct microbicidal functions, BD-103A plays a significant role in modulating the host's immune response. prospecbio.com It acts as a chemoattractant, recruiting immune cells to the site of infection. mdpi.com Specifically, it can bind to chemokine receptors such as CCR6, which is present on the surface of neutrophils. nih.gov This interaction can lead to an increase in anti-apoptotic proteins, prolonging the lifespan of neutrophils and amplifying the inflammatory response to clear invading microbes. nih.gov Furthermore, BD-103A can stimulate the proliferation and differentiation of bone cells and enhance the expression of pro-inflammatory mediators in keratinocytes and mast cells. nih.govnih.gov These immunomodulatory functions highlight the multifaceted role of BD-103A in orchestrating an effective immune defense. nih.gov
Chemoattraction of Immune Cells
A key function of BD-103A is its ability to act as a chemoattractant, recruiting various immune cells to sites of infection or inflammation. frontiersin.orgmdpi.com This process is critical for initiating and shaping an effective immune response.
Beta-defensins, including BD-103A, are known to attract immature dendritic cells. frontiersin.orgfrontiersin.orgnih.gov This recruitment is a vital link between the innate and adaptive immune responses. frontiersin.org Immature DCs are potent antigen-presenting cells that, upon encountering pathogens, mature and migrate to lymph nodes to activate T cells. frontiersin.orgmdpi.com The chemoattraction of immature DCs by beta-defensins can be mediated through the C-C chemokine receptor 6 (CCR6). frontiersin.orgmdpi.com Studies have shown that BD-103A can induce the activation, migration, and polarization of dendritic cells, highlighting its important role in initiating adaptive immunity. nih.gov
BD-103A also demonstrates chemotactic activity for T lymphocytes, particularly memory CD4+ T cells. frontiersin.orgmdpi.com This attraction is also mediated, in part, by the CCR6 receptor. frontiersin.orgfrontiersin.org The recruitment of T cells to the site of inflammation is essential for cell-mediated immunity and the clearance of pathogens. Porcine beta-defensins are also known to be secreted by T lymphocytes, suggesting a complex feedback loop in immune cell recruitment and activation. nih.gov
Research indicates that various human beta-defensins can attract monocytes and activated neutrophils at low concentrations. frontiersin.orgmdpi.com Specifically, human beta-defensin 3 (hBD-3) has been shown to induce macrophage chemoattraction. wikipedia.org This activity is dependent on the C-C chemokine receptor 2 (CCR2). frontiersin.orgfrontiersin.org The recruitment of macrophages and neutrophils is a fundamental aspect of the initial inflammatory response, as these cells are key players in phagocytosis and the elimination of invading microbes. frontiersin.org
While direct chemoattraction of B cells by BD-103A is less extensively documented, its influence on B cell responses is an area of ongoing research. Murine beta-defensin 14 (the mouse ortholog of human BD-3) has been shown to promote B cell proliferation via Toll-like receptor 2 (TLR2). nih.govnih.gov Additionally, the expression of murine beta-defensin 14 by tumor-infiltrating host cells can lead to the chemoattraction of CCR6-positive B220-positive lymphocytes, which in turn can influence the tumor microenvironment. nih.gov
Table 1: Chemoattraction of Immune Cells by Beta-Defensin 103A and its Orthologs
| Immune Cell Type | Receptor(s) Involved | Species/Defensin Studied | Key Finding | Reference(s) |
| Immature Dendritic Cells | CCR6 | Human (hBD-3) | Induces migration and activation, linking innate and adaptive immunity. | frontiersin.orgfrontiersin.orgmdpi.comnih.gov |
| T Lymphocytes (Memory CD4+) | CCR6 | Human (hBD-3) | Attracts T cells to sites of inflammation. | frontiersin.orgfrontiersin.org |
| Macrophages/Monocytes | CCR2 | Human (hBD-3) | Induces chemoattraction of these phagocytic cells. | frontiersin.orgfrontiersin.orgwikipedia.org |
| Neutrophils (Activated) | CCR6 | Human (Beta-defensins) | Recruits neutrophils to inflammatory sites. | frontiersin.orgmdpi.commdpi.com |
| B Lymphocytes | TLR2, CCR6 | Murine (mBD-14) | Promotes proliferation and chemoattraction of B cell subsets. | nih.govnih.gov |
Attraction of Macrophages and Neutrophils
Enhancement of Phagocytic Activity
Beta-defensins have been shown to enhance the phagocytic activity of immune cells. mdpi.com For instance, a study on flounder beta-defensin demonstrated its ability to significantly increase the phagocytic activity of leukocytes in vitro. mdpi.com In the context of wound healing, human beta-defensin 3 (hBD-3) has been shown to accelerate the infiltration of phagocytes, such as neutrophils and macrophages, which are crucial for clearing microbes and damaged tissue. frontiersin.org Furthermore, BD-103A can promote the clearance of Pseudomonas aeruginosa by inhibiting macrophage autophagy. nih.govnih.gov
Modulation of Pro-inflammatory Cytokine Release
Beta-defensin 103A plays a complex role in modulating the release of pro-inflammatory cytokines. On one hand, it can contribute to an inflammatory response. For example, hBD-3 can induce the production of pro-inflammatory cytokines in monocytes in a TLR1/2 dependent manner. frontiersin.org It has also been shown to induce IL-18 secretion in human keratinocytes through p38 and ERK MAPK activation. wikipedia.org
Conversely, BD-103A can also exhibit anti-inflammatory properties. It has been shown to inhibit the transcription of pro-inflammatory genes in TLR4-stimulated macrophages. google.com In a murine model of colitis, recombinant human beta-defensin 2 (a related beta-defensin) suppressed the secretion of pro-inflammatory cytokines like TNF-α, IL-12, and IL-1β from dendritic cells. frontiersin.org Similarly, porcine beta-defensin 2 was found to decrease the expression of inflammatory mediators in a mouse model of colitis. frontiersin.org This dual regulatory capacity suggests that BD-103A can fine-tune the inflammatory response to prevent excessive tissue damage. mdpi.com
Table 2: Modulation of Pro-inflammatory Cytokines by Beta-Defensin 103A and Related Defensins
| Cytokine(s) | Effect | Cell Type/Model | Defensin Studied | Key Finding | Reference(s) |
| Pro-inflammatory cytokines (general) | Induction | Monocytes | Human (hBD-3) | TLR1/2-dependent increase in pro-inflammatory cytokine release. | frontiersin.org |
| IL-18 | Induction | Human Keratinocytes | Human (hBD-3) | Secretion induced via p38 and ERK MAPK activation. | wikipedia.org |
| Pro-inflammatory genes | Inhibition | TLR4-stimulated macrophages | Human (DEFB103) | Inhibits the transcription of pro-inflammatory genes. | google.com |
| TNF-α, IL-12, IL-1β | Suppression | Dendritic Cells (murine colitis model) | Human (hBD-2) | Suppressed secretion of these pro-inflammatory cytokines. | frontiersin.org |
| Inflammatory mediators | Decreased expression | Mouse model of colitis | Porcine (pBD-2) | Reduced expression of inflammatory mediators. | frontiersin.org |
Amplification of Host Immune Responses (e.g., TLR9-Dependent Responses)
Beta-defensin 103A significantly enhances the host's immune surveillance by amplifying responses to pathogen-associated molecular patterns. A key mechanism in this process is its interaction with Toll-like receptor 9 (TLR9). Research has demonstrated that hBD-3 can amplify the response to bacterial DNA in both mouse and human immune cells in a TLR9-dependent manner. nih.govnih.gov This amplification is thought to occur through the ability of hBD-3, as a cell-penetrating peptide, to increase the transport of DNA into immune cells, thereby enhancing its interaction with the intracellular TLR9. frontiersin.org
Specifically, in plasmacytoid dendritic cells (pDCs), hBD-3, along with human beta-defensin 2 (hBD-2), has been shown to promote the uptake of CpG DNA (a synthetic mimic of bacterial DNA) and self-DNA. frontiersin.orgnih.gov This enhanced uptake leads to a TLR9-dependent increase in the production of interferon-alpha (IFN-α), a critical cytokine in antiviral immunity. frontiersin.org This suggests that BD-103A can act as an endogenous "alarmin," alerting the immune system to the presence of foreign or misplaced DNA and amplifying the subsequent protective response. frontiersin.org
Interaction with Host Receptors (e.g., CCR6, CXCR4)
Beta-defensin 103A's immunomodulatory functions are further mediated through its interaction with specific host cell receptors, most notably chemokine receptors. These interactions bridge the innate and adaptive immune systems.
CCR6: Human beta-defensins, including by extension BD-103A, have been shown to be chemotactic for immature dendritic cells and memory T cells through their interaction with the C-C chemokine receptor 6 (CCR6). nih.gov The binding of beta-defensins to CCR6 can competitively displace the binding of the receptor's natural ligand, CCL20. nih.govmdpi.com This interaction is crucial for recruiting these key immune cells to sites of microbial invasion, thereby initiating and shaping the adaptive immune response. nih.gov While some studies specify that human beta-defensin-1 (B1578038) and -2 have a low-affinity binding to CCR6, the general principle of beta-defensins acting as ligands for this receptor is established. mdpi.com
CXCR4: Research has also identified an interaction between human beta-defensin 3 and the C-X-C chemokine receptor 4 (CXCR4). nih.govcusabio.com Studies have focused on mapping the key residues and structural motifs within hBD-3 that are important for this interaction and its antagonistic effect on CXCR4. nih.govcabidigitallibrary.org The down-modulation of CXCR4 by hBD-3 may have implications in contexts such as HIV infection, as CXCR4 is a co-receptor for the virus. cabidigitallibrary.orgscispace.com
Inhibition of Macrophage Autophagy
Recent findings have unveiled a novel immunomodulatory role for beta-defensin 103A in regulating macrophage autophagy. Studies using human monocytic cell lines and murine macrophage-like cells have shown that both BD-2 and BD-3 can promote the clearance of Pseudomonas aeruginosa by inhibiting macrophage autophagy. nih.govnih.govfrontiersin.org
This inhibition of autophagy is achieved through the downregulation of the transcription factors Early Growth Response gene-1 (EGR1) and c-FOS. nih.govfrontiersin.org By suppressing autophagy, BD-103A enhances the phagocytosis and intracellular killing of bacteria by macrophages. frontiersin.org This suggests a sophisticated mechanism where the defensin fine-tunes cellular processes to favor pathogen elimination. It is noteworthy that while BD-103A can interact with TLRs, its inhibitory effect on autophagy appears to be independent of the TLR4 pathway. frontiersin.org
Role in Tissue Homeostasis and Repair
Beyond its direct role in fighting infection, beta-defensin 103A is actively involved in maintaining tissue integrity and promoting repair processes following injury.
Contribution to Wound Healing Processes
Beta-defensin 103A plays a significant role in the complex process of wound healing. frontiersin.org Its expression has been linked to tissue remodeling processes. wikipedia.org The peptide contributes to wound resolution by stimulating the migration of fibroblasts and the proliferation of keratinocytes, which are essential steps in re-epithelialization and tissue regeneration. prospecbio.comfrontiersin.org In fact, decreased expression of beta-defensins has been observed in chronic wounds, such as diabetic ulcers, which may contribute to both increased susceptibility to infection and impaired healing. frontiersin.org The ability of hBD-3 to stimulate angiogenesis and the production of the extracellular matrix further underscores its importance in tissue repair. prospecbio.com
Influence on Cell Proliferation and Differentiation
Beta-defensin 103A exerts influence over the fundamental cellular processes of proliferation and differentiation, which are critical for both development and tissue maintenance. nih.gov Studies have shown that hBD-3 can stimulate the proliferation and differentiation of cultured bone cells, suggesting a role in bone repair and osteogenesis. nih.govnih.gov In the skin, hBD-3 is expressed in the basal layer of the oral mucosa, a region of highly proliferating epithelial cells. frontiersin.org It can also increase the proliferation of pancreatic B cells. frontiersin.org However, the influence of BD-103A on cell proliferation can be context-dependent, as some studies have reported that it can inhibit the proliferation of certain cancer cell lines, while others suggest it may promote it in different contexts. frontiersin.org
Interactive Data Tables
Research Findings on BD-103A's Biological Functions
| Biological Function | Key Research Finding | Cell/System Studied | Primary Mechanism | Reference(s) |
| Amplification of Immune Response | Amplifies the TLR9-dependent response to bacterial DNA. nih.govnih.gov | Human and mouse immune cells (pDCs) | Enhanced uptake of DNA, leading to increased IFN-α production. frontiersin.org | frontiersin.orgnih.govnih.gov |
| Interaction with Host Receptors | Acts as a chemotactic agent for immature dendritic cells and memory T cells. nih.gov | CCR6-transfected cells, immune cells | Binds to CCR6, displacing CCL20. nih.govmdpi.com | nih.govmdpi.com |
| Interaction with Host Receptors | Acts as an antagonist of the CXCR4 receptor. cabidigitallibrary.org | - | Down-modulation of the receptor. cabidigitallibrary.orgscispace.com | nih.govcabidigitallibrary.orgscispace.com |
| Inhibition of Macrophage Autophagy | Promotes clearance of P. aeruginosa by inhibiting macrophage autophagy. nih.govfrontiersin.org | Human monocytic (THP-1) and murine macrophage-like (RAW264.7) cell lines | Downregulation of EGR1 and c-FOS. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Wound Healing | Stimulates migration of fibroblasts and proliferation of keratinocytes. frontiersin.org | Skin, chronic wounds | Promotes re-epithelialization and tissue regeneration. prospecbio.comfrontiersin.org | prospecbio.comfrontiersin.org |
| Cell Proliferation & Differentiation | Stimulates proliferation and differentiation of cultured bone cells. nih.govnih.gov | Cultured bone cells | - | nih.govnih.gov |
| Cell Proliferation & Differentiation | Influences proliferation of epithelial and cancer cells (context-dependent). frontiersin.org | Oral mucosa, cancer cell lines | - | frontiersin.org |
Evolutionary Biology and Comparative Genomics of Beta Defensin 103a
Phylogenetic Conservation Across Vertebrate Species
Beta-defensins (β-defensins) are an ancient and crucial component of the innate immune system, found across all major vertebrate lineages, including fish, amphibians, reptiles, birds, and mammals. doi.orgwikipedia.org Their evolutionary history is characterized by a process of birth-and-death evolution, involving frequent gene duplication, loss, and diversification, leading to a varied number of β-defensin genes among different species. nih.govfrontiersin.org This dynamic evolution reflects the constant co-evolutionary arms race between hosts and the diverse microbial pathogens they encounter. nih.gov
Phylogenetic analyses reveal that while some β-defensin genes are highly conserved with clear orthologs across different species, others have undergone species-specific expansions or contractions. nih.govphysiology.org For instance, many β-defensin genes appear to have duplicated and functionally diverged long before the split between birds and mammals. neueve.com However, there are also numerous examples of lineage-specific gene duplications, such as those seen in lizards, platypuses, and various mammalian groups. nih.gov The number of intact β-defensin genes can vary significantly, from just one in the western clawed frog to over 40 in cattle. nih.gov This variation in gene repertoire is thought to be linked to the specific environmental and microbial challenges faced by each species. nih.gov
Identification and Characterization of Orthologs (e.g., Canine, Bovine, Bat)
Orthologs of human β-defensin 103A (hBD-3), a potent antimicrobial peptide, have been identified and characterized in several other species, providing insights into its conserved and species-specific roles.
Canine: The canine ortholog, canine β-defensin 103 (CBD103), is considered a functional equivalent of hBD-3 based on sequence comparisons. nih.gov It is the major β-defensin expressed in canine skin and shares a similar tissue expression pattern with its human counterpart, being found in the skin and respiratory tract. researchgate.net The gene for CBD103 is located on canine chromosome 16, within a cluster of β-defensin genes that is syntenic to the human β-defensin cluster on chromosome 8. nih.gov Functionally, recombinant CBD103 demonstrates potent antimicrobial activity against key canine pathogens. nih.gov
Bovine: In cattle, the situation is more complex due to significant expansion of the β-defensin gene family. nih.gov The bovine genome contains 55 full-length β-defensin genes. nih.gov Through phylogenetic analysis, a bovine ortholog to human DEFB103 has been identified. nih.gov Specifically, a gene product designated BBD103B is noted to be short and most similar to human β-defensin 103, suggesting it is the ortholog. nih.gov Bovine β-defensins, including the DEFB103 ortholog, are found in four clusters on chromosomes 8, 13, 23, and 27. nih.govmdpi.com The expansion of the β-defensin family in ruminants like cattle is thought to be an adaptation to the high microbial load in their rumen. nih.gov
Bat: The characterization of Defensin (B1577277) beta 103a has also been reported in bats, specifically in Eonycteris spelaea and Pteropus alecto. ntu.edu.sg Phylogenetic analysis suggests that the evolution of the Defensin beta 103a gene in bats has been shaped in a suborder-specific manner, likely influenced by adaptation to different environments and pathogen profiles. ntu.edu.sg Notably, a higher expression of Defensin beta 103a is observed in many bat tissues compared to humans, leading to the hypothesis that this contributes to the enhanced resistance to infection seen in bats. ntu.edu.sg
Species-Specific Adaptations and Functional Divergence
While the core antimicrobial function of Beta-defensin 103A appears to be conserved across species, there is clear evidence of species-specific adaptations and functional divergence, often driven by positive selection and gene copy number variation (CNV).
Functional Divergence:
Ruminants: The significant expansion of the β-defensin gene family in cattle, including orthologs of DEFB103, is a prime example of adaptation. nih.gov This expansion is hypothesized to be a response to the substantial microbial populations in the rumen. nih.gov Furthermore, the absence of the classic α-helical region in all bovine β-defensins suggests a divergence in their mechanisms of action compared to those in other mammals. frontiersin.org
Bats: The evolution of Defensin beta 103a in bats appears to be shaped by their unique ecological niches and diverse pathogen exposure, leading to suborder-specific adaptations. ntu.edu.sg The elevated expression levels in bat tissues compared to humans point towards a potential functional divergence in the level of innate immune readiness. ntu.edu.sg
Birds: In waterfowl, while most β-defensins are under purifying selection, evidence for balancing selection has been found on a recently duplicated β-defensin gene in mallards, suggesting adaptation to specific pathogens. oup.com
Genetic Polymorphisms and Copy Number Variation (CNV):
Canine: The gene for canine β-defensin 103 (CBD103) exhibits two types of polymorphisms: a three-base-pair deletion allele (CBD103ΔG23) found in Golden and Labrador Retrievers, and a gene copy-number variation ranging from two to four copies per diploid genome in these breeds. researchgate.netnih.gov Despite the deletion, both the full-length and the variant forms of CBD103 show comparable potent antimicrobial activity. nih.gov
Bovine: Extensive multi-allelic CNV has been discovered for the bovine DEFB103 gene. nih.gov The expression levels of DEFB103 in the epididymis of adult bulls correlate with its genomic copy number, suggesting that this variation has functional consequences, potentially for fertility. nih.gov
Humans and Macaques: The β-defensin region on human chromosome 8 is a hotspot for CNV. oup.com Interestingly, the CNV of the orthologous region in rhesus macaques has an independent evolutionary origin, highlighting convergent evolution likely driven by adaptive pressures. oup.com
These examples demonstrate that while the fundamental structure and antimicrobial role of Beta-defensin 103A are conserved, its gene has undergone significant species-specific evolution, leading to variations in gene number, sequence, and regulation, ultimately contributing to the diverse immune strategies of different vertebrates.
Insights from Genomic Organization in Different Lineages
The genomic organization of β-defensin genes, including Beta-defensin 103A, provides significant insights into their evolutionary history and functional diversification across different vertebrate lineages. A common feature is their arrangement in syntenic clusters on specific chromosomes. physiology.org
Mammals: In humans, the gene for Beta-defensin 103A (DEFB103A) is located on chromosome 8p23.1 within a cluster of other β-defensin genes. nih.govnih.gov This clustering is largely conserved across mammalian species. For example, the canine ortholog, CBD103, is found in a syntenic cluster on chromosome 16. nih.gov Similarly, bovine β-defensin genes are organized into four clusters on chromosomes 8, 13, 23, and 27, which are orthologous to human β-defensin clusters. nih.gov This conserved synteny suggests that these gene clusters were established early in mammalian evolution. physiology.org However, within these clusters, extensive gene duplication and divergence have occurred, leading to species-specific expansions, such as the large number of β-defensins on bovine chromosome 27. nih.govresearchgate.net
Birds: Avian genomes, like that of the chicken, also feature a distinct cluster of β-defensin genes. In chickens, 14 avian β-defensin (AvBD) genes are located in a tight cluster on chromosome 3. neueve.comuu.nl Comparative genomics between the chicken and the zebra finch revealed both gene duplication and loss events since their divergence. The zebra finch possesses 22 AvBD genes in a cluster on its chromosome 3, with many being recent duplications not found in the chicken. neueve.com This indicates ongoing dynamic evolution of this gene family within the avian lineage.
Fish: In fish, β-defensin genes also exhibit a clustered organization. Salmonids, for instance, possess up to seven β-defensin genes belonging to five subfamilies. doi.org This expansion is attributed to whole genome duplication events. doi.org Interestingly, the gene structure of fish β-defensins, typically having three coding exons, differs from the more common two-exon structure seen in most mammalian β-defensins. doi.orgphysiology.org
The clustered genomic organization of β-defensin genes across vertebrates facilitates their coordinated regulation and allows for rapid evolution through mechanisms like gene duplication and conversion. The study of these clusters in different lineages provides a clear picture of how this important gene family has adapted and diversified in response to varying evolutionary pressures.
Advanced Research Methodologies in Beta Defensin 103a Studies
Molecular and Cellular Techniques for Expression Analysis
Analyzing the expression of the DEFB103A gene and its corresponding peptide is fundamental to understanding its biological function. Researchers utilize highly sensitive and specific techniques to quantify its presence in various cells and tissues.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a cornerstone for measuring DEFB103A messenger RNA (mRNA) levels. This technique allows for the amplification and simultaneous quantification of a targeted DNA molecule. In the context of DEFB103A, total RNA is first extracted from samples of interest, such as nasopharyngeal or oropharyngeal swabs, and then reverse-transcribed into complementary DNA (cDNA). nih.govfrontierspartnerships.orgmedrxiv.org This cDNA then serves as the template for the PCR reaction.
The process involves using specific primers that are designed to amplify a unique region of the DEFB103A gene. nih.govmedrxiv.org The amplification is monitored in real-time using fluorescent dyes that bind to double-stranded DNA. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target mRNA in the initial sample. frontierspartnerships.org By comparing the Ct values of DEFB103A to a reference or housekeeping gene, researchers can determine the relative expression of DEFB103A under different conditions. frontierspartnerships.org For instance, studies have used this method to show a significant downregulation of DEFB103A in patients infected with SARS-CoV-2. nih.govfrontierspartnerships.org
Key Components of qRT-PCR for DEFB103A Analysis
| Component | Description | Example from Research |
|---|---|---|
| Sample Source | Biological material from which RNA is extracted. | Nasopharyngeal/oropharyngeal swabs from COVID-19 patients and healthy controls. nih.govfrontierspartnerships.org |
| RNA Extraction | Isolation of total RNA from the cells or tissues. | Use of commercial kits like the KingFisher™ Flex System. medrxiv.org |
| Reverse Transcription | Conversion of RNA into cDNA. | Single-tube Reverse transcription-polymerase chain reaction (qRT-PCR) analysis. medrxiv.org |
| Primers | Short, single-stranded DNA sequences that are complementary to the target sequence. | Gene-specific primers for DEFB103A. nih.gov |
| Real-Time PCR Instrument | Machine that performs thermal cycling and fluorescence detection. | Quantstudio™ 5 (Thermofisher Scientific Inc., USA). medrxiv.org |
| Data Analysis | Calculation of relative gene expression. | The 2^-ΔΔCt method, comparing the Ct values of the target gene to a housekeeping gene. frontierspartnerships.org |
Western Blot Analysis for Protein Detection
To confirm that changes in mRNA levels translate to changes in protein levels, researchers employ Western Blot analysis. This technique allows for the detection and quantification of the BD-103A peptide in a sample. The process begins with the separation of proteins from a sample, such as saliva or cell lysates, by size using gel electrophoresis. cloud-clone.us The separated proteins are then transferred to a membrane, typically polyvinylidene difluoride (PVDF). nih.gov
The membrane is then incubated with a primary antibody that specifically binds to the BD-103A peptide. nih.gov Following this, a secondary antibody, which is conjugated to an enzyme, is added. This secondary antibody binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, such as light or color, which can be quantified to determine the amount of BD-103A protein present. For instance, monoclonal antibodies specific to BD-103A have been used to identify the peptide in salivary samples.
Approaches for Studying Genetic Variation
Genetic variations within the DEFB103A gene can influence an individual's susceptibility to diseases. Researchers use various techniques to identify and characterize these variations.
SNP Genotyping Techniques
Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence. Various methods are used to genotype SNPs in the DEFB103A gene. One common approach is the TaqMan SNP genotyping assay, which utilizes real-time PCR. researchgate.net This method employs allele-specific probes with different fluorescent dyes. During PCR, the probe complementary to the allele present in the sample is cleaved, releasing the dye and generating a fluorescent signal that identifies the specific SNP variant. researchgate.net Other techniques like restriction fragment length polymorphism (RFLP) and DNA sequencing are also employed to detect SNPs. thermofisher.com
Copy Number Variation (CNV) Determination Methodologies
Copy Number Variation (CNV) refers to differences in the number of copies of a particular gene among individuals. The DEFB103A gene is known to exhibit significant CNV, with individuals having anywhere from 2 to 12 copies. nih.gov Several methods are used to determine the copy number of DEFB103A.
Real-time quantitative PCR (qPCR) is a widely used method. nih.govnih.gov This technique compares the amplification of the DEFB103A gene to a reference gene that is known to have a stable copy number (e.g., two copies per diploid genome). nih.govnih.gov The relative amplification is then used to calculate the copy number of DEFB103A. nih.gov
Other robust methods for CNV determination include the Paralog Ratio Test (PRT) and Multiplex Ligation-dependent Probe Amplification (MLPA). researchgate.netfrontiersin.org PRT utilizes primers that amplify both the gene of interest and a paralogous sequence (a related gene at a different locus) with a known copy number. The ratio of the two amplicons is then used to determine the copy number of the target gene. plos.org MLPA involves the hybridization of multiple probes to the target DNA, followed by a ligation step and PCR amplification. The amount of amplified product for each probe reflects the copy number of that specific genomic region. researchgate.net Droplet digital PCR (ddPCR) is another precise method that partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of the target DNA and thus a more accurate determination of copy number. plos.org
Comparison of CNV Determination Methods for DEFB103A
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Quantitative Real-Time PCR (qPCR) | Relative quantification against a reference gene. nih.gov | Widely available, relatively fast. | Can be prone to measurement bias between different DNA cohorts. plos.org |
| Paralog Ratio Test (PRT) | Quantification of a test amplicon against a paralogous reference amplicon. plos.org | Less susceptible to systematic measurement bias. plos.org | Requires identification of a suitable paralog. |
| Multiplex Ligation-dependent Probe Amplification (MLPA) | Hybridization and ligation of multiple probes followed by PCR. researchgate.net | Can assess multiple loci simultaneously, lower coefficient of variation than qPCR. researchgate.net | More complex protocol than qPCR. |
| Droplet Digital PCR (ddPCR) | Absolute quantification by partitioning the sample into thousands of droplets. plos.org | High precision and accuracy. | Requires specialized equipment. |
Structural Biology Methods for Peptide Characterization
Determining the three-dimensional structure of the BD-103A peptide is crucial for understanding its mechanism of action. The primary method used for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. sinobiological.comrcsb.org NMR is particularly well-suited for studying small, soluble peptides like defensins. creative-biostructure.com
For NMR analysis, the peptide is typically produced recombinantly and labeled with stable isotopes such as ¹³C and ¹⁵N. creative-biostructure.com A series of NMR experiments are then performed to obtain information about the distances and angles between different atoms in the peptide. This data is then used to calculate a family of structures that are consistent with the experimental restraints, providing a detailed view of the peptide's three-dimensional fold. rcsb.org The solution structure of human BD-3 (the protein encoded by DEFB103A) has been determined using this technique, revealing a characteristic defensin (B1577277) fold with a short helical segment and a three-stranded antiparallel β-sheet. rcsb.org
In Vitro Models for Functional Assessment
The functional properties of Beta-defensin 103A are extensively characterized using a variety of in vitro models. These laboratory-based assays allow for the controlled assessment of its biological activities, from its well-known antimicrobial effects to its influence on cellular behavior.
A primary function of BD-103A is its broad-spectrum antimicrobial activity, which is evaluated using several standard assays. peprotech.comuniprot.org Recombinant forms of the peptide have demonstrated potent killing activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi like Candida albicans. peprotech.comuniprot.orggenecards.org The antimicrobial efficacy is often quantified through radial diffusion assays, broth microdilution assays to determine minimum inhibitory concentrations (MIC), and colony counting assays after exposure to the peptide.
Beyond direct antimicrobial action, BD-103A's role as a modulator of the immune system is assessed through chemotaxis and cell migration assays. plos.orgmdpi.com Transwell assays are commonly employed to measure the ability of BD-103A to act as a chemoattractant for immune cells, such as memory T-cells and immature dendritic cells. plos.org Wound healing assays are also used to evaluate its influence on cell migration, a key aspect of tissue repair and immune response. nih.gov
Furthermore, the immunomodulatory functions are investigated by measuring the peptide's effect on cytokine production and cell activation. Assays such as the Enzyme-Linked Immunosorbent Spot (ELISPOT) and standard ELISA are used to detect the secretion of signaling molecules like interferon-gamma (IFN-γ) from immune cells upon stimulation with BD-103A. nih.govthermofisher.com In some specialized contexts, such as reproductive biology, the functional effects of BD-103A are studied through unique in vitro models, including assays that measure sperm binding to oviduct epithelium. researchgate.net
The following table summarizes key in vitro models used in the functional assessment of Beta-defensin 103A:
| In Vitro Model | Function Assessed | Typical Cell/Organism Types | Key Findings |
| Antimicrobial Assays | Direct killing of pathogens | S. aureus, E. coli, P. aeruginosa, C. albicans | Potent, broad-spectrum antimicrobial activity. peprotech.comuniprot.orggenecards.org |
| Transwell Migration Assay | Chemotaxis and cell migration | Immune cells (T-cells, dendritic cells), cancer cells | BD-103A acts as a chemoattractant for immune cells. plos.orgnih.gov |
| Wound Healing Assay | Cell migration and proliferation | Epithelial cells, cancer cells | Can influence the migratory ability of cells. nih.gov |
| ELISA / ELISPOT | Cytokine secretion | Immune cells (e.g., T-cells) | Measures immunomodulatory effects via cytokine release. nih.gov |
| Sperm-Oviduct Binding Assay | Sperm function | Spermatozoa, oviductal epithelial cells | Low copy number of the BD-103A gene is linked to higher sperm binding. researchgate.net |
Computational and In Silico Approaches for Peptide Design and Prediction
Computational and in silico methodologies are indispensable tools in modern peptide research, enabling the prediction of function and the rational design of novel peptides based on existing structures like Beta-defensin 103A. These approaches leverage the amino acid sequence and structural information to model behavior and screen for desired properties, accelerating research and development. mdpi.com
A significant area of in silico research for BD-103A involves its use as a template for predicting and designing new antimicrobial agents, particularly those effective against biofilms. researchgate.netresearchgate.net Biofilms are a major cause of antibiotic resistance, and peptides that can disrupt them are of high interest. researchgate.net Researchers use the mature peptide sequence of BD-103A as a starting point in computational servers and software. researchgate.netresearchgate.net For instance, the DPABB server utilizes a Support Vector Machine (SVM) model to screen for potential anti-biofilm fragments within the BD-103A sequence or to predict the activity of mutated versions of the peptide. researchgate.net
Broader peptide design strategies fall into several categories that are applicable to modifying BD-103A. researchgate.net These include:
Structure-Guided Design: This approach uses the known or predicted three-dimensional structure of a naturally occurring peptide motif as a scaffold, which is then improved through computational mutagenesis or stabilization. researchgate.net
De Novo Design: In this method, potential peptide binders are built from scratch and computationally ranked based on predicted binding energy and other characteristics before being synthesized for testing. researchgate.net
Machine Learning-Based Design: These emerging methods use artificial intelligence algorithms trained on large datasets of known peptides to learn the features that confer specific activities, which can then be used to generate entirely new peptide sequences with desired functions. mdpi.comresearchgate.net
These computational frameworks allow for the high-throughput screening of vast numbers of peptide variants without the need for laborious and expensive laboratory synthesis and testing for each one. mdpi.com For defensins specifically, machine learning predictors like DEFPRED have been developed to discriminate defensins from other proteins and can be used in the design of new peptides. nih.gov
The table below outlines the computational approaches relevant to the study and design of Beta-defensin 103A.
| Computational Approach | Objective | Tools/Methods | Application to BD-103A |
| Sequence-Based Prediction | To identify functional fragments within the peptide. | DPABB server, SVM models | Prediction of anti-biofilm peptide fragments from the BD-103A sequence. researchgate.net |
| Homology Modeling | To predict the 3D structure of the peptide. | Molecular modeling software | Creating structural models for structure-guided design. genecards.org |
| Structure-Guided Design | To rationally design modified peptides with enhanced activity or stability. | Mutagenesis simulation, molecular docking | Improving the antimicrobial or immunomodulatory functions of BD-103A. researchgate.net |
| Machine Learning | To predict bioactivity and design novel peptides. | AI/ML algorithms (e.g., DEFPRED) | Discriminating defensin-like properties and designing new defensin-based peptides. nih.gov |
Q & A
Q. How can single-cell RNA sequencing (scRNA-seq) advance understanding of this compound’s tissue-specific immunomodulatory roles?
- Methodology: Profile DEFB103A expression in immune cell subsets (e.g., dendritic cells, neutrophils) using scRNA-seq. Integrate with CITE-seq for surface protein data. Use trajectory inference algorithms (Monocle3) to map peptide-induced differentiation pathways. Validate findings with spatial transcriptomics in inflamed tissues .
Data Analysis & Contradiction Resolution
- Addressing Conflicting MIC Data : Apply the PRISMA framework for systematic reviews to identify methodological heterogeneity. Reanalyze raw data using mixed-effects models to account for inter-study variability .
- Genetic Polymorphism Studies : Use genome-wide association studies (GWAS) with Bonferroni correction for multiple testing. Replicate findings in ethnically diverse cohorts to distinguish causal variants from population-specific noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
